molecular formula C7F16 B3041304 Perfluoro-3-ethylpentane CAS No. 2690-05-3

Perfluoro-3-ethylpentane

Cat. No.: B3041304
CAS No.: 2690-05-3
M. Wt: 388.05 g/mol
InChI Key: DBXHDMQAEGSYPF-UHFFFAOYSA-N
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Description

Perfluoro-3-ethylpentane is a perfluorinated compound with the molecular formula C7F16 . It is used in various industrial applications .


Synthesis Analysis

The synthesis of perfluorinated compounds like this compound is a complex process. One study discusses the synthesis of perfluorinated monomers bearing acidic groups for potential applications in proton exchange membrane (PEM) fuel cells .


Molecular Structure Analysis

This compound has a molecular weight of 388 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

This compound, like other perfluorocarbons, can be used as working fluids in energy conversion applications, such as organic Rankine cycle (ORC) power systems operating at medium and high temperatures . A study on the pyrolysis of perfluorinated compounds of similar composition has been conducted .


Physical and Chemical Properties Analysis

This compound has a boiling point of 84 °C and a melting point of -80 °C. Its partition coefficient (log Kow) is 6.3, and it has a density of 1.783 g/ml. The vapour pressure is 9.2 kPa, and the relative vapour density is 9.3 (air=1) .

Future Directions

Perfluorinated compounds like Perfluoro-3-ethylpentane are of increasing regulatory concern due to their ubiquity and potential health effects . Research is ongoing to better understand their toxicity and to develop sustainable alternatives for their removal from contaminated soil and water .

Properties

IUPAC Name

1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F16/c8-1(2(9,10)5(15,16)17,3(11,12)6(18,19)20)4(13,14)7(21,22)23
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXHDMQAEGSYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2CF(C2F5)2, C7F16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022582
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2690-05-3
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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